5-Acetylthiophene-2-carboxylic acid

概要

説明

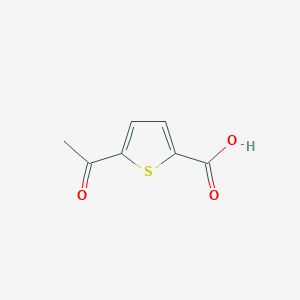

5-Acetylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H6O3S. It is characterized by a thiophene ring substituted with an acetyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is known for its light yellow crystalline appearance and is soluble in various organic solvents such as ethanol, ether, and chloroform .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetylthiophene-2-carboxylic acid typically involves the reaction of thiophene with acetyl chloride, followed by oxidation. The process can be summarized as follows:

Acetylation: Thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-acetylthiophene.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the synthesis process .

化学反応の分析

Types of Reactions: 5-Acetylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an aldehyde or alcohol.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Aluminum chloride for acetylation, palladium catalysts for hydrogenation reactions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Various substituted thiophenes.

科学的研究の応用

Pharmaceutical Development

5-Acetylthiophene-2-carboxylic acid plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its derivatives are particularly valuable in developing anti-inflammatory and analgesic drugs. Research indicates that compounds derived from this compound enhance therapeutic efficacy by improving bioavailability and reducing side effects. For instance, it has been utilized in synthesizing thienylthiazole derivatives, which have shown potential in treating cardiovascular diseases, including arrhythmias and coronary heart disease .

Organic Synthesis

In organic synthesis, this compound serves as a building block for creating complex molecules. Its structural features allow chemists to utilize it in synthesizing agrochemicals and fine chemicals. The compound's reactivity can be exploited to introduce various functional groups, making it an essential precursor for synthesizing other thiophene derivatives and related compounds. For example, its bromination has been explored to yield specific derivatives that can be further functionalized .

Material Science

The compound is increasingly being researched for applications in material science , particularly in the formulation of conductive polymers . These polymers are vital for developing advanced materials used in electronics and energy storage systems. The unique electronic properties of thiophene derivatives make them suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs), where they contribute to improved conductivity and stability .

Catalysis Research

This compound has also found applications as a ligand in catalytic processes within organic chemistry. Its ability to coordinate with metal centers enhances the efficiency of various reactions, including cross-coupling reactions and other transformations that are pivotal for synthesizing complex organic molecules. This characteristic is particularly beneficial for researchers aiming to optimize reaction pathways and improve yields in synthetic methodologies .

Flavor and Fragrance Industry

Another intriguing application of this compound is its potential use in the flavor and fragrance industry . The compound exhibits unique aromatic properties that can enhance product appeal in perfumes and food flavorings. Its incorporation into formulations can provide distinctive scents that are desirable in consumer products .

Case Studies

作用機序

The mechanism of action of 5-acetylthiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives may act as inhibitors of specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .

類似化合物との比較

2-Acetylthiophene: Similar structure but lacks the carboxylic acid group.

5-Ethylthiophene-2-carboxylic acid: Similar structure with an ethyl group instead of an acetyl group.

Thiophene-2-carboxylic acid: Lacks the acetyl group, only has the carboxylic acid group.

Uniqueness: 5-Acetylthiophene-2-carboxylic acid is unique due to the presence of both the acetyl and carboxylic acid groups on the thiophene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .

生物活性

5-Acetylthiophene-2-carboxylic acid (5AT2CA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and therapeutic applications, supported by relevant data and research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 4066-41-5 |

| Molecular Formula | CHOS |

| Molecular Weight | 170.19 g/mol |

| Melting Point | 208°C to 212°C |

| Solubility | Soluble in water |

This compound features an acetyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of 5AT2CA and its derivatives. Research indicates that these compounds exhibit significant activity against various viral infections. A study utilized density functional theory (DFT) to analyze the interactions of 5AT2CA with viral proteins, suggesting that it may inhibit viral replication effectively .

Antioxidant Activity

5AT2CA has been examined for its antioxidant properties. Acetylated phenolic compounds, similar to 5AT2CA, have been shown to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases, including cardiovascular disorders .

Cardiovascular Health

The compound has been investigated as a potential therapeutic agent for cardiovascular diseases. The acetyl group in its structure may enhance its ability to inhibit platelet aggregation, similar to other acetylated phenolic compounds . This suggests a protective role against atherosclerosis and related conditions.

Synthesis and Derivatives

5AT2CA serves as an intermediate in the synthesis of more complex thienylthiazole derivatives, which have shown promise in treating heart diseases such as arrhythmia and coronary artery disease . The ability to modify the structure of 5AT2CA allows for the development of new therapeutic agents with enhanced efficacy.

Case Studies

- Antiviral Activity Study : A recent investigation focused on the antiviral effects of 5AT2CA against influenza virus strains. The results demonstrated a dose-dependent inhibition of viral replication, with significant reductions observed at higher concentrations .

- Antioxidant Efficacy Assessment : In animal models, 5AT2CA was administered to evaluate its impact on oxidative stress markers. Results indicated a marked decrease in malondialdehyde levels and an increase in glutathione levels, suggesting potent antioxidant activity .

特性

IUPAC Name |

5-acetylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKIMWYKJUFVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395811 | |

| Record name | 5-acetylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4066-41-5 | |

| Record name | 5-Acetyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4066-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-acetylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-Acetylthiophene-2-carboxylic acid in the synthesis of Arotinolol Hydrochloride?

A1: this compound serves as a crucial starting material in the multi-step synthesis of Arotinolol Hydrochloride. The research paper outlines a synthetic route starting from this compound, involving its conversion to 5-acetylthiophene-2-formamide, followed by several reactions culminating in the formation of Arotinolol Hydrochloride [].

Q2: Could you elaborate on the specific reactions involving this compound in this synthetic route?

A2: The provided research paper describes the following reaction steps involving this compound []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。